(1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine;hydrochloride
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Overview
Description
“(1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine;hydrochloride” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic heterocycle characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms . The “1R,2S” notation indicates that the compound has two stereocenters, which are atoms at which the interchange of two groups produces a different stereoisomer .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine . The cyclopentane ring could be formed through a variety of methods, including cyclization reactions. The exact synthesis would depend on the specific substituents and their positions on the rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its stereocenters. The “1R,2S” notation suggests that the compound is chiral, meaning it cannot be superimposed on its mirror image . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring and the amine group. Pyrazoles can undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The amine group could participate in reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic pyrazole ring could affect properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Bioactivities
(1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine hydrochloride has been involved in the synthesis of various pyrazole derivatives. These derivatives exhibit significant bioactivities such as antitumor, antifungal, and antibacterial properties. The synthesized compounds have been characterized using various techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, highlighting the compound's role in generating pharmacologically active substances (Titi et al., 2020).
Facile Synthesis of Flexible Ligands
Another application is in the facile synthesis of flexible ligands, like bis(pyrazol-1-yl)alkane, which are synthesized through reactions involving pyrazoles. This process underscores the role of (1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine hydrochloride in producing structurally diverse compounds, potentially useful in various chemical and pharmaceutical applications (Potapov et al., 2007).
Generation of Structurally Diverse Library
This compound is also utilized in generating a structurally diverse library of compounds through different alkylation and ring closure reactions. It acts as a starting material in these reactions, leading to the production of various pharmacologically relevant compounds (Roman, 2013).
Influence on Self-Organization Processes
In studies involving Cu2+ complexes of [1 + 1] 1H-pyrazole azamacrocycles, (1R,2S)-2-Pyrazol-1-ylcyclopentan-1-amine hydrochloride influences the self-organization processes, indicating its potential in the development of new materials with specific molecular architectures (Lopera et al., 2020).
Chemodivergent Domino Reactions
The compound plays a role in chemodivergent, multicomponent domino reactions in aqueous media. It catalyzes the synthesis of complex molecules like 4H-pyrano[2,3-c]pyrazoles, demonstrating its utility in green chemistry and the synthesis of densely functionalized organic compounds (Prasanna et al., 2013).
Mechanism and Dynamics of Reactions
It is also involved in the study of the mechanism and dynamics of intramolecular C-H insertion reactions. This research provides insight into the stereochemistry and chemoselectivity of reactions involving pyrazolines, which is valuable for understanding and designing new chemical reactions (Hong et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1R,2S)-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-7-3-1-4-8(7)11-6-2-5-10-11;/h2,5-8H,1,3-4,9H2;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFUNXQBKBEWIW-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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